3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyridinone rings. These rings could potentially participate in pi stacking interactions and hydrogen bonding, which could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could influence its solubility, melting point, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Heterocyclic Compounds : A series of new N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, showcasing the versatility of the core chemical structure in generating a variety of compounds with potential biological activities. These derivatives were synthesized through cyclization reactions, indicating the compound’s pivotal role in creating bioactive molecules (El‐Sayed et al., 2008).
Antimicrobial and Antifungal Properties : Research on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including compounds with structures similar to 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, revealed strong antimicrobial activity. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Krolenko et al., 2016).
Anticancer Evaluation
- Potential in Anticancer Research : A series of derivatives obtained from the cyclization of hydrazinecarbothioamide derivatives showed significant in vitro anticancer activity against various human cancer cell lines. This underscores the compound’s utility in synthesizing novel agents for cancer therapy (Megally Abdo & Kamel, 2015).
Development of Novel Compounds
Creation of Bicyclic Systems : Novel bicyclic systems containing the 1,2,4-oxadiazole ring were synthesized, demonstrating the compound's flexibility in contributing to complex molecular architectures with potential for diverse biological applications (Kharchenko et al., 2008).
Synthesis of Heterocyclic Compounds with Hypertensive Activity : Research into novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety highlighted the synthesis of compounds expected to have better hypertensive activity. This indicates the compound’s potential in developing therapeutics for cardiovascular diseases (Kumar & Mashelker, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-4-6-11-7(12-14-6)5-2-1-3-10-8(5)13/h1-3H,4,9H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHYYGTZWOBZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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